N-{2-chloro-5-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{2-chloro-5-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a methoxyphenyl sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-5-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyaniline to form an intermediate, which is then subjected to sulfonation and subsequent acylation to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-5-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-{2-chloro-5-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a precursor in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(5-chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
N-{2-chloro-5-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O4S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[2-chloro-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15ClN2O4S/c1-10(19)17-14-9-11(7-8-12(14)16)23(20,21)18-13-5-3-4-6-15(13)22-2/h3-9,18H,1-2H3,(H,17,19) |
InChI Key |
RWQUDZYYNCMFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)Cl |
Origin of Product |
United States |
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